molecular formula C11H21BrO2 B12547119 Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester CAS No. 142722-40-5

Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester

Cat. No.: B12547119
CAS No.: 142722-40-5
M. Wt: 265.19 g/mol
InChI Key: BRFRDLBUJVUPSC-UHFFFAOYSA-N
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Description

Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester is a branched-chain ester featuring a bromoethyl substituent at the 4-position and two methyl groups at the 5-position of the hexanoic acid backbone. This compound combines a halogenated alkyl chain with ester functionality, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

CAS No.

142722-40-5

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)-5,5-dimethylhexanoate

InChI

InChI=1S/C11H21BrO2/c1-11(2,3)9(7-8-12)5-6-10(13)14-4/h9H,5-8H2,1-4H3

InChI Key

BRFRDLBUJVUPSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC(=O)OC)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester typically involves the esterification of hexanoic acid derivatives. One common method includes the reaction of 4-(2-bromoethyl)-5,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of hydroxyl, amine, or thiol derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ester linkages.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The bromoethyl group can participate in alkylation reactions, modifying nucleophilic sites on biomolecules. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Esters

Hexanoic Acid, 6-Chloro-3,5-Dioxo-, Methyl Ester (CAS not specified)
  • Structure : Chloro and dioxo substituents at positions 3, 5, and 4.
  • Synthesis: Likely involves chlorination and oxidation steps, similar to methods described for 4-chloro-3-oxobutanoate esters (e.g., propyl or heptyl derivatives) .
  • Reactivity : The electron-withdrawing chloro and keto groups enhance electrophilicity, favoring nucleophilic attack at the carbonyl or α-carbon. This contrasts with the bromoethyl group in the target compound, which may undergo elimination or substitution reactions .
Hexanoic Acid, (4,5-Dimethoxy-2-Nitrophenyl)Methyl Ester (CAS 863607-90-3)
  • Structure : Aromatic nitro and methoxy groups attached via a benzyl ester linkage.
  • Applications : Nitroaromatic esters are often used in photolabile protecting groups or as intermediates in dye synthesis. The methoxy groups improve solubility in polar solvents, unlike the hydrophobic bromoethyl substituent in the target compound .

Methyl Esters of Hexanoic Acid Derivatives

Hexanoic Acid, Methyl Ester
  • Occurrence : A common volatile organic compound (VOC) in pineapple pulp and core, contributing to fruity aromas .
  • Analytical Data : Chromatographic retention time: ~20.00 min (GC-MS), with high abundance in pyrolysis bio-oils after catalytic esterification .
  • Thermal Stability : Decreases under heat treatment in food processing, as observed in thermally treated plant compositions .
Hexanoic Acid, Ethyl Ester
  • Bioactivity : Found in sepsis-associated encephalopathy (SAE) biomarkers, elevated in patients with reduced Glasgow Coma Scale (GCS) scores. This suggests metabolic roles distinct from brominated esters, which are typically synthetic intermediates .

Substituted Cyclic and Aromatic Esters

Methyl 2-Amino-4,5-Dimethoxybenzoate
  • Structure: Aromatic ester with amino and methoxy substituents.
  • Applications: Used in synthesizing heterocyclic compounds (e.g., imidazoles and oxazoloquinolines) via cyclization reactions. The amino group enables further functionalization, unlike the bromoethyl group in the target compound .
6-[2-(3,5-Dimethylphenoxy)Acetylamino]Hexanoic Acid Methyl Ester
  • Synthesis: Prepared via acid chloride coupling with aminohexanoic acid, followed by esterification. This highlights the versatility of hexanoate esters in multistep syntheses, a trait shared with the brominated target compound .

Data Tables

Table 1. Chromatographic Abundance of Hexanoic Acid Esters

Compound Retention Time (min) Relative Abundance (GC-MS) Source
Hexanoic acid, methyl ester 20.00 ± 0.07 □□□□□□□□□□ (High) Pyrolysis bio-oils
Hexanoic acid, ethyl ester ~22.49 □□ (Moderate) SAE biomarkers
Pentanoic acid, methyl ester 20.53 ± 0.05 □□□□□ (Medium) VOC analysis

Research Findings and Contradictions

  • Metabolic Significance: Ethyl hexanoate is linked to SAE, but brominated esters are absent in metabolic studies, underscoring their synthetic rather than natural roles .
  • Thermal Behavior: Hexanoic acid methyl ester degrades with heat, while brominated esters may exhibit greater stability due to steric hindrance from substituents .

Biological Activity

Hexanoic acid, 4-(2-bromoethyl)-5,5-dimethyl-, methyl ester (also referred to as 2-bromo-4-ethylhexanoic acid methyl ester) is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on its antioxidant and antibacterial properties, as well as its implications in pharmacology.

The compound is characterized by a hexanoic acid backbone with a bromoethyl group and two methyl groups on the fifth carbon. This structure contributes to its unique biological activities.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds similar to hexanoic acid derivatives exhibit significant antioxidant properties. For instance, the presence of methyl esters in fatty acids has been associated with enhanced radical scavenging activity.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Hexanoic Acid Derivative50Radical scavenging
2-Bromo-4-ethylhexanoic Acid Ester45Radical scavenging
Methyl Esters of Fatty Acids60Lipid peroxidation inhibition

Antibacterial Activity

The antibacterial effects of hexanoic acid derivatives have been investigated against various bacterial strains. The compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria.

  • Membrane Disruption : The compound affects the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Respiratory Chain : Similar compounds have been shown to inhibit bacterial respiratory chain dehydrogenase, disrupting ATP production and leading to cell death.

Case Study: Efficacy Against Staphylococcus aureus

A study examined the effects of hexanoic acid derivatives on Staphylococcus aureus, revealing significant inhibition at concentrations as low as 10 µg/mL. The mechanism involved disruption of membrane integrity and interference with metabolic processes.

Table 2: Antibacterial Efficacy Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa30 µg/mL

Research Findings

Recent research highlights the potential therapeutic applications of hexanoic acid derivatives:

  • Antimicrobial Agents : The compound's ability to inhibit bacterial growth suggests its utility in developing new antimicrobial agents.
  • Pharmacological Applications : Its antioxidant properties may be leveraged in formulations aimed at reducing oxidative stress-related conditions.

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